![molecular formula C8H18Cl2N2OS B15317194 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Imino-8lambda6-thia-1-azaspiro[45]decan-8-onedihydrochloride is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C8H18Cl2N2OS, and it has a molecular weight of 261.2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a thia-azaspiro compound with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.
8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one: Another related compound with similar core structure but different substituents.
Uniqueness
8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H18Cl2N2OS |
|---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
8-imino-8λ6-thia-1-azaspiro[4.5]decane 8-oxide;dihydrochloride |
InChI |
InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-3-8(4-7-12)2-1-5-10-8;;/h9-10H,1-7H2;2*1H |
InChI Key |
KSIJBZUIXVMWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCS(=N)(=O)CC2)NC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)

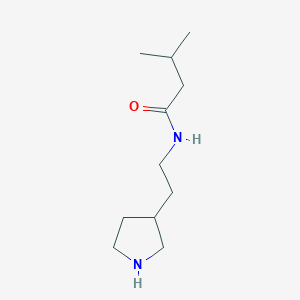
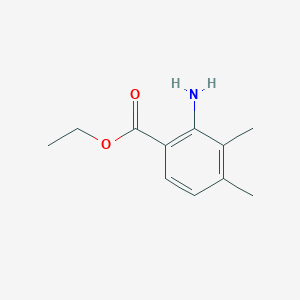
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
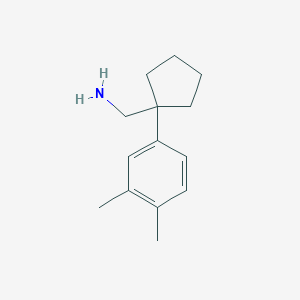
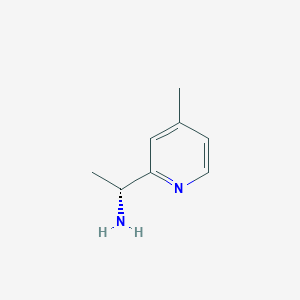
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
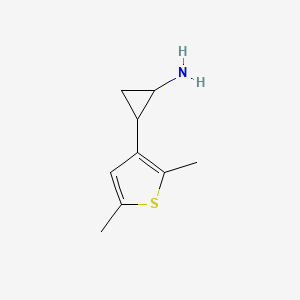
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
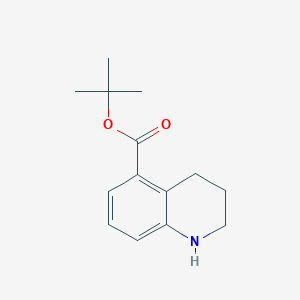

![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
